![molecular formula C23H31N3 B5659508 1-benzyl-4-(1-benzyl-4-piperidinyl)piperazine](/img/structure/B5659508.png)
1-benzyl-4-(1-benzyl-4-piperidinyl)piperazine
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Overview
Description
1-benzyl-4-(1-benzyl-4-piperidinyl)piperazine is a chemical compound that belongs to the class of organic compounds known as piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. These compounds are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related piperidine and piperazine derivatives often involves complex organic reactions. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their biological activities, demonstrating the complexity of synthesizing such compounds (Sugimoto et al., 1990). The synthesis process typically involves multiple steps, including condensation, reduction, and functional group transformations, to achieve the desired piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their chemical behavior and biological activity. X-ray crystallography studies have provided detailed insights into the molecular structures of compounds like 1-benzenesulfonyl-4-benzhydryl-piperazine, revealing their crystal classes, space groups, and molecular conformations (Kumar et al., 2007). These structural analyses are essential for understanding the compound's chemical properties and potential interactions with biological targets.
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include nucleophilic substitutions, condensations, and redox reactions, which are fundamental in modifying the compound's structure and enhancing its biological activity. The chemical properties of these compounds, such as their reactivity with acids and bases, solubility in different solvents, and stability under various conditions, are influenced by their molecular structure and functional groups.
Physical Properties Analysis
The physical properties of 1-benzyl-4-(1-benzyl-4-piperidinyl)piperazine and similar compounds, such as melting points, boiling points, solubility, and crystal structure, are determined by their molecular composition and structure. For example, the crystal and molecular structure studies provide insights into the compound's conformation, intermolecular interactions, and packing in the solid state, which are crucial for understanding its physical behavior (Naveen et al., 2009).
properties
IUPAC Name |
1-benzyl-4-(1-benzylpiperidin-4-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3/c1-3-7-21(8-4-1)19-24-13-11-23(12-14-24)26-17-15-25(16-18-26)20-22-9-5-2-6-10-22/h1-10,23H,11-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPDXFPPZFFXJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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